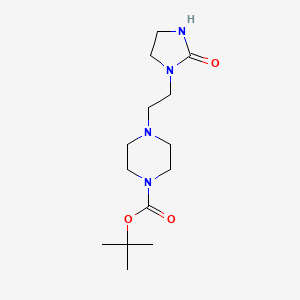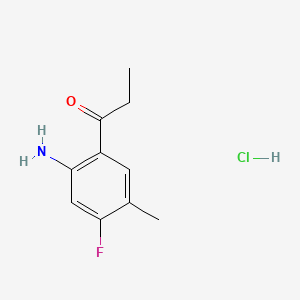
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl. It is known for its unique structure, which includes an amino group, a fluoro substituent, and a methyl group attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzaldehyde and nitroethane.
Condensation Reaction: The aldehyde and nitroethane undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the corresponding nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine intermediate.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield alcohols.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the fluoro and methyl groups contribute to its lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Amino-4-fluorophenyl)propan-1-one
- 1-(2-Amino-5-methylphenyl)propan-1-one
- 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one
Comparison: 1-(2-Amino-4-fluoro-5-methylphenyl)propan-1-one hydrochloride is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds with only one substituent. The fluoro group increases its lipophilicity, while the methyl group provides steric hindrance, affecting its interaction with molecular targets.
Eigenschaften
Molekularformel |
C10H13ClFNO |
|---|---|
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
1-(2-amino-4-fluoro-5-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c1-3-10(13)7-4-6(2)8(11)5-9(7)12;/h4-5H,3,12H2,1-2H3;1H |
InChI-Schlüssel |
QJNAYPDSSPPMEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C(=C1)C)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
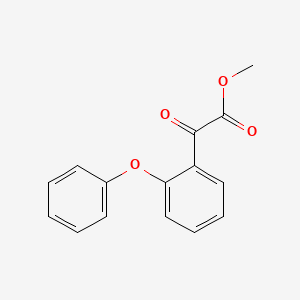
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)

![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
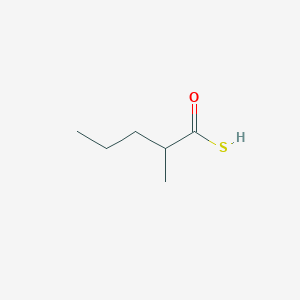
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
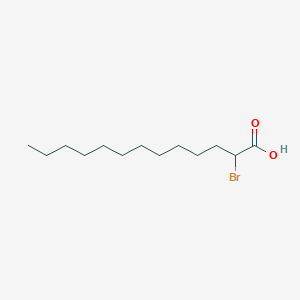
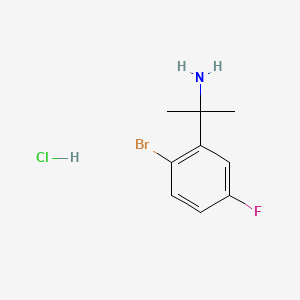
![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)

